molecular formula C18H12ClN3O B12459381 7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B12459381
M. Wt: 321.8 g/mol
InChI Key: VGJYKNYBTUYNKP-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with a 4-chlorophenyl and a phenyl group attached, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine to form the pyrrolo[2,3-d]pyrimidine core . The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s lipophilicity allows it to easily diffuse into cells and exert its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-chlorophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-chlorophenyl and phenyl groups enhances its ability to interact with molecular targets and increases its potential as a therapeutic agent .

Properties

Molecular Formula

C18H12ClN3O

Molecular Weight

321.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H12ClN3O/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23)

InChI Key

VGJYKNYBTUYNKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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